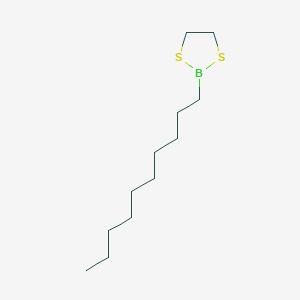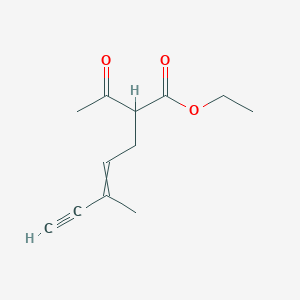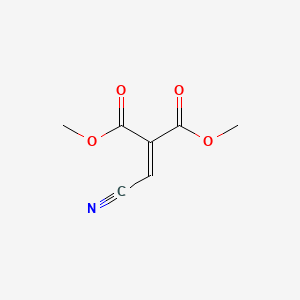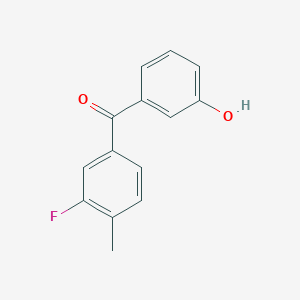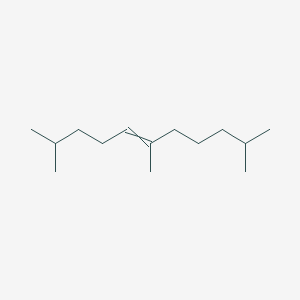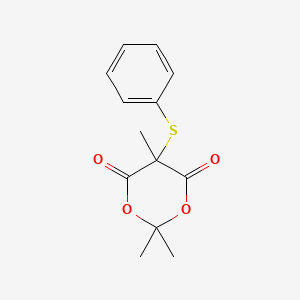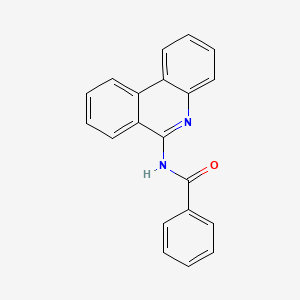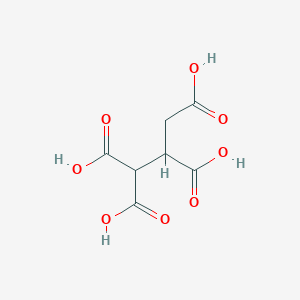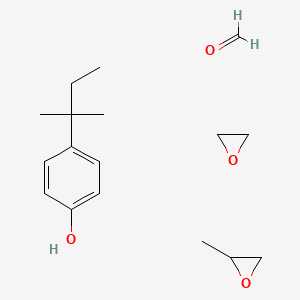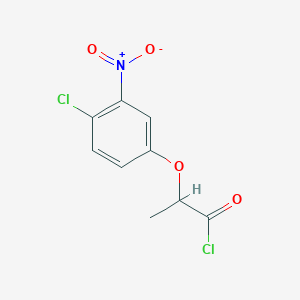
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is an organic compound that features a chlorinated nitrophenyl group attached to a propanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride typically involves the reaction of 4-chloro-3-nitrophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Chloro-3-nitrophenol+Propanoyl chloride→2-(4-Chloro-3-nitrophenoxy)propanoyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Electrophilic aromatic substitution: The aromatic ring can undergo further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic substitution: Pyridine or triethylamine as a base, with the nucleophile in an aprotic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Electrophilic aromatic substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens with a Lewis acid catalyst for halogenation.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
Substituted aromatic compounds: from electrophilic aromatic substitution.
Scientific Research Applications
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential precursor for the development of polymers and advanced materials.
Pharmaceuticals: May be used in the synthesis of bioactive compounds with potential medicinal properties.
Agriculture: Possible use in the development of agrochemicals such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenoxy)propanoyl chloride depends on the specific reactions it undergoes. For nucleophilic substitution, the acyl chloride group is highly reactive towards nucleophiles, leading to the formation of new covalent bonds. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropropionyl chloride
- 4-Chloro-3-nitrobenzoyl chloride
- 2-Chloro-3-nitrophenoxyacetyl chloride
Uniqueness
2-(4-Chloro-3-nitrophenoxy)propanoyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a nitro group and an acyl chloride group provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63490-68-6 |
|---|---|
Molecular Formula |
C9H7Cl2NO4 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H7Cl2NO4/c1-5(9(11)13)16-6-2-3-7(10)8(4-6)12(14)15/h2-5H,1H3 |
InChI Key |
QZJAAOLEBIEWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
